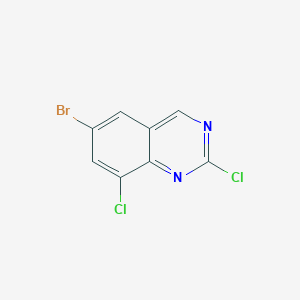

6-Bromo-2,8-dichloroquinazoline

Description

6-Bromo-2,8-dichloroquinazoline is a halogenated quinazoline derivative characterized by bromine and chlorine substituents at positions 6, 2, and 8 of its bicyclic aromatic framework. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and intermediates in drug synthesis.

Properties

Molecular Formula |

C8H3BrCl2N2 |

|---|---|

Molecular Weight |

277.93 g/mol |

IUPAC Name |

6-bromo-2,8-dichloroquinazoline |

InChI |

InChI=1S/C8H3BrCl2N2/c9-5-1-4-3-12-8(11)13-7(4)6(10)2-5/h1-3H |

InChI Key |

YWSCMDQCCRELGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=NC(=NC=C21)Cl)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogenated Quinazolines

- 2,8-Dichloroquinazoline : Lacks the 6-bromo substituent, reducing steric bulk and altering electronic properties. This simplification often correlates with lower receptor-binding affinity in kinase-targeting applications.

- 6-Bromoquinazoline : Absence of 2,8-dichloro groups limits its utility in cross-coupling reactions, which are critical for functionalizing the quinazoline core .

- 3,3-Dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: A fused quinazoline derivative with bromine at non-aromatic positions, exhibiting distinct reactivity and reduced aromatic stabilization compared to 6-bromo-2,8-dichloroquinazoline .

Non-Quinazoline Halogenated Heterocycles

- 6-Bromoaplysinopsin Derivatives: These marine alkaloids feature brominated indole moieties and demonstrate potent 5-HT2 receptor binding (Ki = 0.3–3.5 µM). While structurally distinct from quinazolines, they highlight the significance of bromine in enhancing receptor affinity .

- 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole : A thiadiazole-based compound where bromine at position 2 is readily substituted by amines, underscoring the versatility of bromine in nucleophilic aromatic substitution reactions .

Physicochemical Properties

- Solubility: The dichloro and bromo substituents in this compound likely reduce aqueous solubility compared to non-halogenated quinazolines, necessitating organic solvents (e.g., DMSO, ethanol) for handling .

- Melting Points: Halogenated analogs typically exhibit higher melting points due to increased molecular symmetry and intermolecular forces. For example, 3,3-dibromo-2,3-dihydropyrroloquinazolinone decomposes at 145°C , while 6-bromo-2’-chlorobenzylidene nicotinohydrazide forms stable crystals with hydrogen-bonded networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.